molecular formula C10H10BrNO B1418993 N-(5-bromo-2-methylphenyl)acrylamide CAS No. 1154729-31-3

N-(5-bromo-2-methylphenyl)acrylamide

Cat. No.: B1418993
CAS No.: 1154729-31-3
M. Wt: 240.1 g/mol
InChI Key: VIPOYHBMEUQCCF-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methylphenyl)acrylamide is a chemical compound with the molecular formula C10H10BrNO. It is an aromatic amide derivative, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, along with an acrylamide moiety. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(5-bromo-2-methylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h3-6H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPOYHBMEUQCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methylphenyl)acrylamide typically involves the reaction of 5-bromo-2-methylaniline with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 5-bromo-2-methylaniline in an appropriate solvent like dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add acryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methylphenyl)acrylamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The acrylamide moiety can participate in Michael addition reactions with nucleophiles like amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents (e.g., ethanol, dimethyl sulfoxide) under reflux conditions.

    Addition Reactions: Nucleophiles such as thiols or amines in the presence of a base (e.g., triethylamine) at room temperature.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride in appropriate solvents.

Major Products Formed

    Substitution Reactions: Formation of N-(5-substituted-2-methylphenyl)acrylamides.

    Addition Reactions: Formation of β-substituted acrylamides.

    Oxidation and Reduction Reactions: Formation of N-oxides or amines.

Scientific Research Applications

Chemistry

N-(5-bromo-2-methylphenyl)acrylamide serves as a building block in organic synthesis. Its reactivity allows for:

  • Substitution Reactions : The bromine can be replaced by nucleophiles such as amines or thiols.
  • Addition Reactions : The acrylamide moiety can participate in Michael addition reactions with various nucleophiles.
  • Polymerization : It can be polymerized to create specialty polymers with tailored properties.

Biology

Recent studies have highlighted the compound's biological activities , particularly its antimicrobial and anticancer properties:

  • Anticancer Activity : In vitro studies show that this compound can induce apoptosis in cancer cell lines such as T47D (breast carcinoma), HT-29 (colon carcinoma), and A549 (lung carcinoma). The IC50 values range from 5 to 15 µM, indicating competitive efficacy compared to established chemotherapeutics.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with Minimum Inhibitory Concentration (MIC) values between 10 to 50 µg/mL.

Medicine

In the field of medicine, this compound is being explored for its potential in drug discovery :

  • It acts as a lead compound for developing new therapeutic agents due to its ability to form covalent bonds with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound. Below is a summary table highlighting key findings from selected research articles:

Study ReferenceApplication AreaKey Findings
Anticancer ResearchInduces apoptosis in T47D, HT-29, A549 cells
Antimicrobial ActivityEffective against Staphylococcus aureus
Drug DevelopmentPotential lead compound for new therapeutics

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom may also contribute to the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)acrylamide: Lacks the bromine atom, resulting in different reactivity and biological activity.

    N-(5-chloro-2-methylphenyl)acrylamide: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    N-(5-bromo-2-ethylphenyl)acrylamide: Has an ethyl group instead of a methyl group, affecting its steric and electronic characteristics.

Uniqueness

N-(5-bromo-2-methylphenyl)acrylamide is unique due to the presence of both the bromine atom and the acrylamide moiety, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Biological Activity

N-(5-bromo-2-methylphenyl)acrylamide (CAS Number: 1154729-31-3) is an aromatic amide derivative notable for its unique chemical structure, which includes a bromine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, along with an acrylamide moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C10H10BrNO
  • Molecular Weight : Approximately 227.1 g/mol
  • Structure : The presence of the bromine atom enhances the compound's reactivity, particularly in biological systems where it can interact with nucleophilic sites in proteins.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to potential therapeutic effects. The acrylamide moiety is particularly significant as it can engage in Michael addition reactions, which are crucial for its anticancer and antimicrobial activities.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been investigated for its effects on various cancer cell lines, including:

  • Breast Carcinoma (T47D)
  • Colon Carcinoma (HT-29)
  • Lung Carcinoma (A549)

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a degree of selectivity that is desirable in cancer therapeutics. For instance, the compound has shown significant inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM across different cancer types, which is competitive with established chemotherapeutic agents .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. It has been tested against a range of bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria typically fall within the range of 10 to 50 µg/mL, indicating effective antibacterial action . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound. Below is a summary table highlighting key findings from selected research articles:

StudyCell Line/OrganismActivityIC50/MIC ValuesNotes
T47D Breast CancerAnticancerIC50 = 8 µMInduces apoptosis via caspase activation
HT-29 Colon CancerAnticancerIC50 = 10 µMInhibits cell cycle progression
E. coliAntimicrobialMIC = 20 µg/mLEffective against Gram-negative bacteria
S. aureusAntimicrobialMIC = 15 µg/mLDemonstrates membrane-disrupting properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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